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Compound of Interest

Compound Name: UR-3216

Cat. No.: B1683735

Clarification on UR-3216

Initial research indicates that UR-3216 is a prodrug form of UR-2922, a potent oral platelet
GPIlIb/llla antagonist developed for the treatment of cardiovascular diseases.[1][2][3][4][5]
There is no evidence in the reviewed scientific literature to suggest that UR-3216 is a
fluorescent compound or has been utilized for fluorescence microscopy applications.

Given the user's interest in fluorescence microscopy labeling for drug development
professionals, this document will pivot to a relevant and well-documented alternative:
fluorescent labeling of the sigma-2 receptor. The sigma-2 receptor is a key biomarker in
proliferating cells, particularly in cancer, making it a target of significant interest in drug
development and cell biology research.[6][7][8] We will use the fluorescent probe SW120 as a
model to provide comprehensive application notes and protocols.

Application Notes: Fluorescent Labeling of Sigma-2
Receptors using SW120

For Researchers, Scientists, and Drug Development Professionals
1. Introduction

The sigma-2 receptor, identified as Transmembrane Protein 97 (TMEM97), is highly
overexpressed in a variety of proliferating tumor cells compared to their quiescent counterparts,
establishing it as a valuable biomarker for cancer research.[6][9][10] Fluorescently labeled
ligands that selectively bind to this receptor are powerful tools for visualizing and quantifying
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cell proliferation. SW120 is a novel, high-affinity fluorescent probe designed specifically for the
sigma-2 receptor, enabling researchers to study receptor localization, trafficking, and to assess
the proliferative status of cells both in vitro and in vivo.[7][11][12]

2. Mechanism of Action

SW120 is a small molecule probe that exhibits high binding affinity and selectivity for the
sigma-2 receptor over the sigma-1 subtype.[7] Following binding to the receptor on the cell
surface, the SW120-receptor complex is internalized, partly via an endocytotic mechanism.[12]
[13] The fluorescent signal of SW120 has been shown to localize within several key organelles,
including the endoplasmic reticulum, mitochondria, and lysosomes, as well as the plasma
membrane, reflecting the distribution of the sigma-2 receptor.[11][12][13] Importantly, the
fluorescence intensity of SW120 positively correlates with the expression of Ki-67, a well-
established marker of cell proliferation.[12][13]

3. Applications in Research and Drug Development

 Visualization of Proliferating Cells: SW120 allows for the direct visualization of proliferating
cancer cells in culture, providing a clear distinction from non-proliferating cells.

o High-Content Screening: The probe can be integrated into automated microscopy platforms
to screen for compounds that inhibit cell proliferation by quantifying changes in fluorescence
intensity.

o Mechanism of Action Studies: Researchers can use SW120 to investigate the biological
functions of the sigma-2 receptor, including its role in cholesterol homeostasis and cell
signaling pathways.[9][14]

 In Vivo Tumor Imaging: In preclinical animal models, SW120 can be used to non-invasively
image the proliferative status of tumors.[11][12]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the SW120 probe based on
published studies.

Table 1: Receptor Binding and Selectivity Profile of SW120
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- .. . Selectivity (Sigma-
Receptor Target Binding Affinity (Ki) .
1/Sigma-2)
Sigma-2 11 nM 41-fold
Sigma-1 450 nM

Data from Zeng et al. (2007).[7]

Table 2: Cellular Uptake and Retention Kinetics of SW120 in MDA-MB-435 Cells

Kinetic Parameter Value

Time to reach 50% max. fluorescence .
. . 11 minutes
intensity

Time for 50% washout of cellular fluorescence 1 hour

Data from Zeng et al. (2011).[11][12][13]
Detailed Experimental Protocols
Protocol 1: In Vitro Labeling of Adherent Cells for Fluorescence Microscopy

This protocol describes the steps for labeling adherent cancer cells (e.g., MDA-MB-435) with
SW120 for microscopic analysis.

Materials:

Cells of interest cultured on glass-bottom dishes or coverslips suitable for imaging.

Complete cell culture medium.

SW120 stock solution (1 mM in DMSO, store at -20°C).

Phosphate-Buffered Saline (PBS), pre-warmed to 37°C.

Fixative: 4% Paraformaldehyde (PFA) in PBS.
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e Optional: DAPI solution (300 nM in PBS) for nuclear counterstaining.[15]

o Antifade mounting medium.

Procedure:

Cell Preparation: Grow cells to 60-80% confluency. Ensure monolayers for optimal imaging.

Labeling Solution Preparation: Dilute the SW120 stock solution to a final concentration of 50-
100 nM in pre-warmed complete culture medium. Protect from light.

Cell Labeling: Remove the existing culture medium and add the SW120 labeling solution to
the cells. Incubate for 20-30 minutes at 37°C in a COz incubator.[12][13]

Wash: Aspirate the labeling solution and wash the cells three times with pre-warmed PBS to
remove any unbound probe.

Fixation (Optional): For fixed-cell imaging, add 4% PFA and incubate for 15 minutes at room
temperature.[16] Wash three times with PBS. For live-cell imaging, proceed directly to
imaging after the wash step.

Counterstaining (Optional): If using a nuclear counterstain, incubate fixed cells with DAPI
solution for 5 minutes.[15] Wash twice with PBS.

Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting
medium.

Imaging: Visualize using a fluorescence microscope (confocal is recommended for
subcellular localization) with filter sets appropriate for the NBD fluorophore
(Excitation/Emission: ~465/535 nm) and any counterstains used.[11]

Protocol 2: Co-localization Studies with Organelle Markers

This protocol allows for the simultaneous visualization of SW120 and specific subcellular
organelles in live cells.

Procedure:
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o Label live cells with SW120 as described in Protocol 1, steps 1-4.

» After washing out the unbound SW120, incubate the cells with a pre-warmed medium
containing an organelle-specific live-cell stain (e.g., MitoTracker™ Red CMXRos). Follow the
manufacturer’s instructions for concentration and incubation time.

o Wash the cells as per the organelle stain protocol.

» Image the cells immediately on a confocal microscope, using sequential scanning to prevent
spectral bleed-through between the SW120 and the organelle marker channels.

e Analyze the acquired images using software with co-localization analysis tools (e.g.,
calculating the Pearson's Correlation Coefficient).

Mandatory Visualizations

Plasma Membrane Cytoplasm

interacts with downstream signaling Transcription &
Sigma-2 Receptor EGFR PKC J—»| RAF p--—--——---———om-———o Cell Proliferation
(TMEM97)

Click to download full resolution via product page

Caption: Role of Sigma-2 receptor in cell proliferation signaling.[9]
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Caption: Workflow for cell labeling and fluorescence microscopy using SW120.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1683735#ur-3216-labeling-for-fluorescence-
microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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